molecular formula C6H9N3O2S B13970895 N,N-dimethylpyrimidine-2-sulfonamide

N,N-dimethylpyrimidine-2-sulfonamide

Cat. No.: B13970895
M. Wt: 187.22 g/mol
InChI Key: ZVSQQXMALPCUOV-UHFFFAOYSA-N
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Description

N,N-dimethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpyrimidine-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-sulfonyl chloride with dimethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyrimidine-2-sulfonyl chloride and dimethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The pyrimidine-2-sulfonyl chloride is added to a solution of dimethylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,N-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrimidine-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group.

    Pyrimidine Derivatives: Compounds such as pyrimidine-2-sulfonyl chloride and pyrimidine-2-amine are structurally related.

Uniqueness

N,N-dimethylpyrimidine-2-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other sulfonamide or pyrimidine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,N-dimethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-7-4-3-5-8-6/h3-5H,1-2H3

InChI Key

ZVSQQXMALPCUOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

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